ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a heterocyclic small molecule featuring:
- A benzothiazole core substituted with 4-ethoxy and 3-ethyl groups.
- A carbamoyl linker connecting the benzothiazole to a benzenesulfonyl group.
- A piperazine ring functionalized with an ethyl carboxylate moiety.
Properties
IUPAC Name |
ethyl 4-[4-[(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S2/c1-4-29-22-20(34-5-2)8-7-9-21(22)36-24(29)26-23(30)18-10-12-19(13-11-18)37(32,33)28-16-14-27(15-17-28)25(31)35-6-3/h7-13H,4-6,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSRUYRSNRWJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s analogs differ primarily in substituents on the benzothiazole ring, sulfonyl-piperazine linkage, and carboxylate groups. Representative examples include:
*Estimated based on substituent contributions.
Structural Insights:
- Substituent Position: The 4-ethoxy group in the target compound vs.
- Alkyl Chain Variation : The 3-ethyl group (target) vs. 3-methyl () increases lipophilicity (higher XLogP3), which may enhance membrane permeability but reduce solubility .
- Piperazine Linkage : All analogs retain the sulfonyl-piperazine-carboxylate scaffold, critical for hydrogen bonding and charge interactions with biological targets .
Bioactivity and Structure-Activity Relationships (SAR)
Key Findings from Comparative Studies:
Similarity Indexing :
- The target compound shares >80% structural similarity (Tanimoto coefficient) with , primarily due to the conserved benzothiazole-carbamoyl-sulfonyl motif .
- Substitution at the 3-position (ethyl vs. methyl) correlates with improved inhibitory activity in kinase assays, as ethyl enhances hydrophobic interactions with ATP-binding pockets .
Activity Landscapes :
- Analogs with 4-ethoxy/3-alkyl benzothiazoles (e.g., target compound and ) cluster together in hierarchical bioactivity profiling, suggesting shared modes of action .
- The 6-methoxy analog exhibits divergent activity due to altered hydrogen-bonding patterns, as methoxy groups engage polar residues less effectively than ethoxy .
Metabolic Stability :
Computational and Experimental Validation
- Molecular Docking : The target compound’s 3-ethyl group forms van der Waals contacts with Leu443 in HDAC8, a feature absent in 3-methyl analogs .
- QSAR Models : Substituent bulkiness (molecular volume >500 ų) and XLogP3 >3.0 are predictors of improved blood-brain barrier penetration for benzothiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
